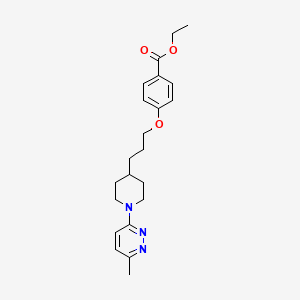
Acide ranélique
Vue d'ensemble
Description
L'acide ranélique est un composé organique connu pour sa capacité à chélater les cations métalliques. Il forme l'ion ranélate, qui est utilisé dans diverses applications, notamment sous la forme de ranélate de strontium, un médicament utilisé pour traiter l'ostéoporose et augmenter la densité minérale osseuse .
Applications De Recherche Scientifique
Ranelic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in various industrial processes that require metal chelation and stabilization.
Mécanisme D'action
Target of Action
Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, which is a component of the drug Strontium ranelate . This drug is used to treat osteoporosis and increase bone mineral density (BMD) .
Mode of Action
Strontium ranelate, the strontium (II) salt of ranelic acid, presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . It is therefore promoted as a “dual action bone agent” (DABA) indicated for use in the treatment of severe osteoporosis .
Biochemical Pathways
The biochemical pathways affected by Strontium ranelate involve both bone formation and bone resorption. It enhances osteoblastic cell replication and increases collagen synthesis while decreasing pre-osteoclast differentiation and bone-resorbing activity of mature osteoclasts . This dual action results in a rebalancing of bone turnover in favor of bone formation .
Pharmacokinetics
It is known that strontium ranelate is administered orally as a suspension
Result of Action
The result of the action of Strontium ranelate is an increase in bone mineral density and a reduction in the risk of fractures, including both vertebral and nonvertebral fractures, in patients with postmenopausal osteoporosis . It also increases markers of bone formation and decreases markers of bone resorption .
Action Environment
The action environment of Strontium ranelate is within the human body, specifically targeting the bonesIt is generally well-tolerated, with the most commonly reported adverse events being nausea and diarrhea .
Analyse Biochimique
Biochemical Properties
Ranelic acid’s role in biochemical reactions primarily involves its ability to chelate metal cations . This property allows it to form the ranelate ion, which interacts with strontium to form strontium ranelate
Cellular Effects
Strontium ranelate, the strontium salt of Ranelic acid, has been shown to have effects on various types of cells and cellular processes . It is known to both increase deposition of new bone by osteoblasts and reduce the resorption of bone by osteoclasts . This dual action influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of strontium ranelate, the strontium salt of Ranelic acid, is unique in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts . This dual action is promoted as a “dual action bone agent” (DABA)
Temporal Effects in Laboratory Settings
Strontium ranelate has been shown to provide protection against new vertebral fractures and nonvertebral fractures for up to 8 years of therapy .
Dosage Effects in Animal Models
Preclinical studies have shown that strontium ranelate can decrease bone resorption and increase bone formation, resulting in an increase in bone mass .
Transport and Distribution
As a chelating agent, it is likely to interact with metal cations, which could influence its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide ranélique peut être synthétisé par une série de réactions chimiques impliquant l'hydrolyse de l'this compound tétra-ester avec des solutions d'hydroxyde de sodium ou d'hydroxyde de potassium . Le processus implique la purification du ranélate de sodium ou du ranélate de potassium obtenu pour produire le produit final.
Méthodes de production industrielle
La production industrielle de l'this compound implique généralement des réactions d'hydrolyse à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes supplémentaires telles que la cristallisation et la purification pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L'acide ranélique subit diverses réactions chimiques, notamment :
Chélation : Il forme des complexes stables avec les cations métalliques.
Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent l'hydroxyde de sodium, l'hydroxyde de potassium et divers sels métalliques. Les réactions sont généralement effectuées dans des conditions contrôlées de pH et de température pour optimiser le rendement et la sélectivité .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant l'this compound comprennent les ranélates métalliques, tels que le ranélate de strontium, qui est utilisé dans les applications médicales .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme agent chélateur pour former des complexes métalliques stables.
Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets thérapeutiques potentiels.
Industrie : Utilisé dans divers procédés industriels qui nécessitent une chélation et une stabilisation des métaux.
Mécanisme d'action
L'this compound exerce ses effets principalement par sa capacité à chélater les cations métalliques. Dans le cas du ranélate de strontium, le composé augmente la formation osseuse par les ostéoblastes et réduit la résorption osseuse par les ostéoclastes. Cette double action contribue à rééquilibrer le remodelage osseux en faveur de la formation osseuse, ce qui le rend efficace pour traiter l'ostéoporose .
Comparaison Avec Des Composés Similaires
Composés similaires
Ranélate de calcium : Structure similaire, mais utilisé moins fréquemment en raison de propriétés pharmacologiques différentes.
Ranélate de magnésium :
Ranélate de zinc : Étudié pour ses effets thérapeutiques potentiels dans diverses affections.
Unicité
L'acide ranélique est unique en raison de sa capacité à former des complexes stables avec une large gamme de cations métalliques. Le ranélate de strontium, en particulier, se distingue par sa double action sur le métabolisme osseux, ce qui en fait un agent thérapeutique précieux pour l'ostéoporose .
Propriétés
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135459-90-4, 135459-87-9 | |
| Record name | Ranelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranelic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)


![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)








